1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE
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Overview
Description
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE: is a complex organic compound that features a piperazine ring substituted with a brominated methoxybenzyl group and a dimethoxyphenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-methoxybenzyl chloride, followed by the nucleophilic substitution with piperazine. The final step involves the acylation of the resulting compound with 3,5-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinones
Properties
Molecular Formula |
C21H25BrN2O4 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-11-15(12-19(13-18)27-2)21(25)24-8-6-23(7-9-24)14-16-10-17(22)4-5-20(16)28-3/h4-5,10-13H,6-9,14H2,1-3H3 |
InChI Key |
WTYYLRQZLXPSLL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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